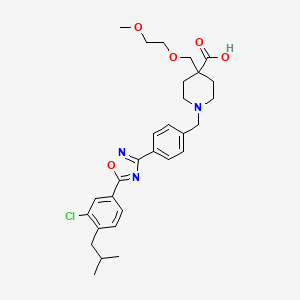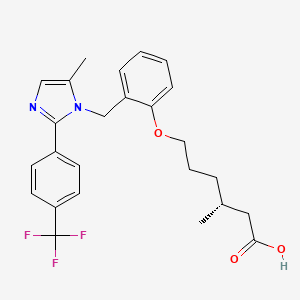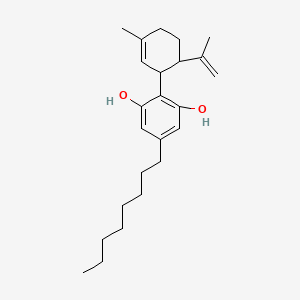
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexene ring substituted with a methyl and a prop-1-en-2-yl group, connected to a benzene ring that bears octyl and diol substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can be achieved through a multi-step process involving several key reactions:
Formation of the Cyclohexene Ring: The initial step involves the cyclization of a suitable diene precursor under acidic conditions to form the cyclohexene ring. This can be achieved using a Diels-Alder reaction.
Substitution Reactions: The methyl and prop-1-en-2-yl groups are introduced via electrophilic substitution reactions. Common reagents for these steps include methyl iodide and prop-1-en-2-yl bromide, with a strong base such as sodium hydride to facilitate the reaction.
Coupling with Benzene Ring: The cyclohexene derivative is then coupled with a benzene ring bearing the octyl and diol substituents. This can be done using a Suzuki coupling reaction, where a palladium catalyst and a suitable base are employed.
Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the diol groups. This can be achieved using a hydroxylation reagent such as osmium tetroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and strong bases (sodium hydride, potassium tert-butoxide) are commonly employed.
Major Products
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit pro-inflammatory signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol: Similar structure but with a pentyl group instead of an octyl group.
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-hexylbenzene-1,3-diol: Similar structure but with a hexyl group instead of an octyl group.
Uniqueness
The uniqueness of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the octyl group can influence its lipophilicity and interaction with biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.
Propriétés
Formule moléculaire |
C24H36O2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3 |
Clé InChI |
HXPWAXPFMKPESR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


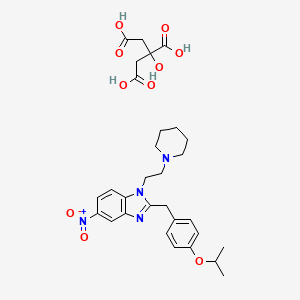
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)

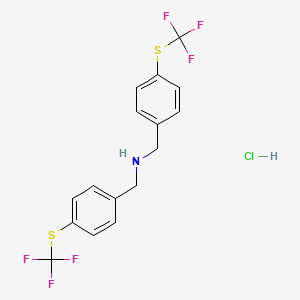
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
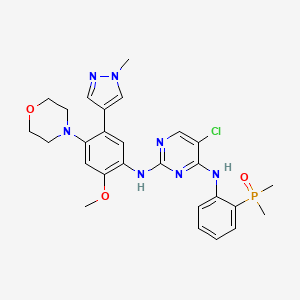
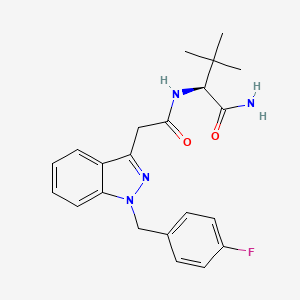
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
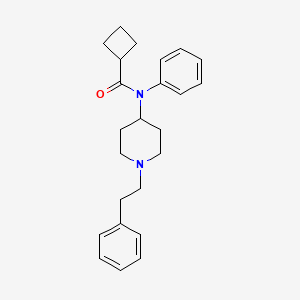
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)


